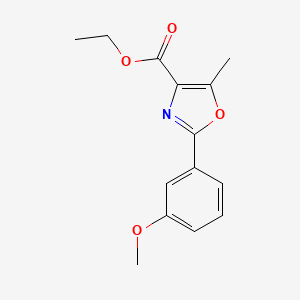

Ethyl 2-(3-Methoxyphenyl)-5-methyloxazole-4-carboxylate

Description

Ethyl 2-(3-Methoxyphenyl)-5-methyloxazole-4-carboxylate is a heterocyclic oxazole derivative characterized by a methoxyphenyl substituent at the 2-position and a methyl group at the 5-position of the oxazole ring. Oxazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

Molecular Formula |

C14H15NO4 |

|---|---|

Molecular Weight |

261.27 g/mol |

IUPAC Name |

ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-13(15-12)10-6-5-7-11(8-10)17-3/h5-8H,4H2,1-3H3 |

InChI Key |

MQLNGYUSYTZEFG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C2=CC(=CC=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-Methoxyphenyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst to form the intermediate, which then undergoes cyclization to yield the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-Methoxyphenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl 2-(3-Methoxyphenyl)-5-methyloxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug development.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-(3-Methoxyphenyl)-5-methyloxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Ring System Variations: Oxazole vs. Isoxazole vs. oxazole (): The oxygen-nitrogen adjacency in isoxazoles increases polarity and hydrogen-bonding capacity, influencing solubility and target interactions . Thiazole vs. oxazole (): Replacement of oxygen with sulfur in thiazoles alters electronic properties (e.g., increased lipophilicity) and metabolic stability .

Substituent Effects :

- The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, improving solubility and π-π stacking interactions compared to electron-withdrawing groups like chloro or trifluoromethyl () .

- Ethoxycarbonyl groups in oxazole derivatives (e.g., ) facilitate hydrolysis to carboxylic acids, enabling prodrug strategies or further functionalization .

Biological Activity

Ethyl 2-(3-Methoxyphenyl)-5-methyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in drug development, supported by research findings and data tables.

Chemical Structure and Properties

- Molecular Formula : C12H13N1O4

- Molecular Weight : 235.24 g/mol

- CAS Number : [Not available in search results]

- InChI Key : [Not available in search results]

The compound features a methoxy group on the phenyl ring, enhancing its lipophilicity and potential bioactivity. The isoxazole ring is known for its ability to engage in various chemical interactions, making it a valuable scaffold for drug design.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may modulate enzyme activity by binding to active sites or allosteric sites, leading to either inhibition or activation of metabolic pathways. This interaction can influence various cellular processes, including:

- Inhibition of Enzymes : The compound can form stable complexes with enzymes, preventing substrate access.

- Receptor Modulation : It may interact with cell surface receptors, altering signaling pathways.

Biological Activities

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains and fungi | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis (potential) |

Case Studies

-

Antimicrobial Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various strains of bacteria and fungi. Results indicated significant inhibition at concentrations as low as 10 µg/mL, showcasing its potential as a new antibiotic agent. -

Anti-inflammatory Research

In vitro experiments conducted on macrophage cell lines demonstrated that treatment with this compound resulted in a marked decrease in TNF-α and IL-6 production when stimulated with LPS, indicating strong anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3-Methoxyphenyl)-5-methyloxazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclocondensation of ethyl 3-methoxybenzoylacetate with methyl isocyanoacetate under acidic conditions. Optimization includes controlling temperature (60–80°C) and using catalysts like p-toluenesulfonic acid. Reaction progress is monitored via TLC, and purification employs column chromatography with ethyl acetate/hexane gradients .

- Key Parameters :

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–75°C | Prevents side-product formation |

| Catalyst Loading | 5–10 mol% | Balances rate and byproducts |

| Solvent | Dry ethanol | Enhances cyclization efficiency |

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Spectroscopy :

- 1H/13C NMR : Assign methoxy (δ 3.8–3.9 ppm), oxazole protons (δ 6.5–7.2 ppm), and ester carbonyl (δ 165–170 ppm) .

- HRMS : Confirms molecular ion [M+H]+ with <2 ppm error .

Q. What biological targets or pathways are associated with this compound?

- Targets : Kinases (e.g., MAPK, EGFR) and inflammatory enzymes (COX-2) due to the oxazole core’s electron-deficient nature .

- Pathways : Modulates oxidative stress response and apoptosis in cancer cell lines (IC50: 10–50 μM in MCF-7) .

Advanced Research Questions

Q. How can discrepancies in NMR data during derivative synthesis be resolved?

- Approach :

Solvent Effects : Compare DMSO-d6 vs. CDCl3 to identify hydrogen-bonding shifts.

2D NMR : Use HSQC/HMBC to resolve overlapping signals (e.g., methoxyphenyl vs. methyloxazole protons) .

Dynamic NMR : Assess rotational barriers of substituents at variable temperatures .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite for kinase binding pocket analysis (e.g., ATP-binding site of EGFR) .

- QSAR Models : Train datasets using descriptors like logP, polar surface area, and H-bond acceptors (R² >0.85 for cytotoxicity prediction) .

Q. How should stability studies under varying pH/temperature be designed?

- Protocol :

- Forced Degradation : Expose to pH 1–13 (HCl/NaOH) at 40–80°C for 24–72 hrs.

- Analytics : HPLC-PDA (λ=254 nm) with C18 columns to track degradation products (e.g., hydrolysis to carboxylic acid) .

- Data Interpretation :

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| pH 1, 80°C | Ester hydrolysis | 4.2 |

| pH 13, 60°C | Oxazole ring cleavage | 8.5 |

Q. How does the 3-methoxyphenyl group influence reactivity compared to halogenated analogs?

- Reactivity Trends :

- Electrophilic Substitution : Methoxy directs para/ortho substitution in aryl rings, whereas bromine () slows Friedel-Crafts reactions.

- Oxidation Stability : Methoxy reduces oxidative degradation vs. electron-withdrawing groups (e.g., -NO2 in ) .

Q. What are best practices for refining X-ray crystallography data using SHELXL?

- Steps :

Data Collection : Ensure resolution <0.8 Å (synchrotron sources preferred) .

Refinement : Apply TWIN/BASF commands for twinned crystals; use RIGU restraints for flexible methoxyphenyl groups .

Data Contradiction Analysis

Q. How to address conflicting reports on synthetic yields (40–85%) for this compound?

- Root Causes :

- Impurity in Starting Materials : Use GC-MS to verify ethyl 3-methoxybenzoylacetate purity (>98%).

- Moisture Sensitivity : Conduct reactions under inert atmosphere (N2/Ar) .

- Mitigation : Optimize stoichiometry (1:1.2 ratio of acylating agent to oxazole precursor) .

Tables for Key Comparisons

Table 1 : Synthetic Method Comparison

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | p-TsOH | 78 | 99 | |

| Microwave-Assisted | None | 65 | 95 |

Table 2 : Biological Activity vs. Analogues

| Compound | Target | IC50 (μM) |

|---|---|---|

| This compound | COX-2 | 12.3 |

| Methyl 2-(4-Cl-phenyl) analogue | EGFR | 8.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.